molecular formula C11H17N B6343180 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-47-5

2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole

Cat. No.: B6343180
CAS No.: 1422518-47-5
M. Wt: 163.26 g/mol
InChI Key: GRNAUCNPMIKKPA-UHFFFAOYSA-N
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Description

2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a bicyclic compound containing cycloheptene and pyrrole substructures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Alkyl halides, nucleophiles, solvents such as ethanol or methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: N-alkylated products.

Scientific Research Applications

2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, in the case of its use in pharmaceuticals, it may bind to neurotransmitter receptors, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate: A related compound with a carboxylate group, used in similar applications.

    Ethyl 3-Amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate: Another derivative with an amino group, studied for its biological activity.

Uniqueness

2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.

Properties

IUPAC Name

2-ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-10-8-9-6-4-3-5-7-11(9)12-10/h8,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNAUCNPMIKKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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